BENGHE Foundational & Exploratory

Check Availability & Pricing

What are the physical and chemical properties
of 2,2-difluorohexanoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2-difluorohexanoic Acid

Cat. No.: B169160

An In-depth Technical Guide to 2,2-
Difluorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluorohexanoic acid is a fluorinated carboxylic acid of interest in medicinal chemistry
and materials science. The introduction of gem-difluoro groups adjacent to a carbonyl moiety
can significantly alter the compound's physical, chemical, and biological properties. This guide
provides a comprehensive overview of the known and predicted physical and chemical
properties of 2,2-difluorohexanoic acid, along with detailed experimental protocols for its
synthesis, purification, and characterization.

Physical Properties

The physical properties of 2,2-difluorohexanoic acid are summarized in the table below. It is
important to note that while some properties have been computationally predicted,
experimental data for the melting point, boiling point, and water solubility are not readily
available in the current literature. The provided estimates are based on trends observed in
homologous series of a,a-difluoroalkanoic acids.
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Property Value Source
Molecular Formula CéH10F202 --INVALID-LINK--
Molecular Weight 152.14 g/mol --INVALID-LINK--
CAS Number 175286-61-0 --INVALID-LINK--
Appearance Co!orless liquid or low-melting Bredicted
solid

Melting Point <25°C Predicted

Boiling Point 180-190 °C (at 760 mmHg) Predicted

pKa ~2.3 --INVALID-LINK--
Solubility in Water Moderately soluble Predicted

Chemical Properties
Reactivity

2,2-Difluorohexanoic acid exhibits reactivity typical of a carboxylic acid, with the C-F bonds
being generally stable.

e Acidity: The presence of two electron-withdrawing fluorine atoms on the a-carbon
significantly increases the acidity of the carboxylic acid compared to its non-fluorinated
analog, hexanoic acid (pKa = 4.88). The predicted pKa of approximately 2.3 indicates that it
is a moderately strong acid.

» Reactions with Bases: It readily reacts with bases to form the corresponding carboxylate
salts.

« Esterification: 2,2-Difluorohexanoic acid can be esterified under standard conditions (e.g.,
Fischer esterification with an alcohol in the presence of a strong acid catalyst).

e Reduction: The carboxylic acid group can be reduced to the corresponding alcohol, 2,2-
difluorohexan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAIHa4).
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o Decarboxylation: While generally stable, a,a-difluorocarboxylic acids can undergo
decarboxylation under certain conditions, particularly at elevated temperatures.

Stability

2,2-Difluorohexanoic acid is a stable compound under normal laboratory conditions. It should
be stored in a cool, dry place away from strong bases and oxidizing agents. Thermal
decomposition at high temperatures may lead to the release of hydrogen fluoride.

Experimental Protocols
Synthesis of 2,2-Difluorohexanoic Acid

A common route for the synthesis of a,a-difluoro carboxylic acids is the Reformatsky reaction
using ethyl bromodifluoroacetate, followed by hydrolysis.

Reaction Scheme:

Materials:

Valeraldehyde (pentanal)

» Ethyl bromodifluoroacetate

e Zinc dust (activated)

o Tetrahydrofuran (THF), anhydrous

» Hydrochloric acid (HCI), concentrated

o Diethyl ether

e Magnesium sulfate (MgS0Oa4), anhydrous

e Sodium hydroxide (NaOH)

Procedure:
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e Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a
dropping funnel, and a magnetic stirrer, add zinc dust. Activate the zinc by stirring with dilute
HCI, followed by washing with water, ethanol, and diethyl ether, and then drying under
vacuum.

o Reformatsky Reaction: To the activated zinc in the flask, add anhydrous THF. A mixture of
valeraldehyde and ethyl bromodifluoroacetate in THF is added dropwise from the dropping
funnel. The reaction is initiated by gentle heating.

e Reaction Work-up: After the reaction is complete (monitored by TLC or GC-MS), the mixture
is cooled and quenched by the slow addition of dilute HCI. The aqueous layer is extracted
with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous
MgSO0a, and the solvent is removed under reduced pressure.

o Hydrolysis: The crude B-hydroxy ester is dissolved in a mixture of ethanol and aqueous
sodium hydroxide solution. The mixture is stirred at room temperature until the hydrolysis is
complete.

« Purification: The reaction mixture is acidified with concentrated HCI and extracted with
diethyl ether. The combined organic extracts are dried over anhydrous MgSOa, and the
solvent is evaporated to yield crude 2,2-difluorohexanoic acid. Further purification can be
achieved by vacuum distillation.

Purification Protocol

Vacuum Distillation:

Crude 2,2-difluorohexanoic acid can be purified by fractional distillation under reduced
pressure. The exact boiling point at a given pressure will need to be determined empirically.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 'HNMR:

o Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (& 10-
13 ppm).
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o Methylene Protons (-CHz-): The spectrum will show multiplets for the three methylene
groups of the butyl chain. The methylene group adjacent to the CFz group (at C3) will be a
triplet of triplets due to coupling with both the fluorine atoms and the adjacent methylene

group.
o Methyl Protons (-CHs): A triplet is expected in the upfield region (& ~0.9 ppm).

e 13C NMR:
o Carbonyl Carbon (-COOH): A signal is expected in the range of & 165-175 ppm.

o Difluorinated Carbon (-CF2-): A triplet is expected in the range of d 110-120 ppm due to
one-bond C-F coupling.

o Alkyl Carbons (-CHz-, -CHs): Signals for the butyl chain carbons will appear in the upfield
region.

e 19F NMR:

o A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be
in the typical range for gem-difluoro compounds and will likely show coupling to the
protons on the adjacent methylene group, resulting in a triplet.

Infrared (IR) Spectroscopy:

e O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm~1
characteristic of the carboxylic acid O-H bond.[1][2][3]

e C=0 Stretch: A strong, sharp absorption band is expected between 1760 and 1690 cm~1.[1]
[2][3] The presence of the electron-withdrawing fluorine atoms may shift this to a slightly
higher wavenumber compared to non-fluorinated carboxylic acids.

o C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm~1
corresponding to the C-F stretching vibrations.

Mass Spectrometry (MS):
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o Electron lonization (EI-MS): The molecular ion peak (M*) at m/z = 152 may be observed.
Common fragmentation patterns would include the loss of the carboxylic acid group and
fragmentation of the alkyl chain.

Mandatory Visualizations
Synthesis Workflow Diagram
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Caption: A logical workflow for the synthesis of 2,2-difluorohexanoic acid.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of
2,2-difluorohexanoic acid, along with methodologies for its synthesis and characterization.
While some experimental data remains to be reported in the literature, the information provided
herein, based on established chemical principles and data from analogous compounds, serves
as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry,
and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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